3,6-Diacetyl-9-isopropylcarbazole
Description
Overview of the Carbazole (B46965) Scaffold in Organic Chemistry
The carbazole moiety is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. This planar and rigid structure, coupled with its electron-rich nature, endows carbazole and its derivatives with remarkable thermal stability, high hole-transporting mobility, and excellent photophysical properties. rsc.org These characteristics make the carbazole scaffold a versatile building block for the design and synthesis of novel organic functional materials. The nitrogen atom and various positions on the carbocyclic rings can be readily functionalized, allowing for the fine-tuning of its electronic and optical properties to suit specific applications. nih.govacs.org
Historical Context of Carbazole Derivatization for Functional Materials Development
The journey of carbazole from a coal tar byproduct to a key component in advanced materials is a testament to the evolution of organic chemistry. Initially, research focused on the fundamental understanding of its chemical reactivity. However, with the advent of organic electronics, scientists began to explore the potential of carbazole derivatives in various applications. Early developments saw the use of polyvinylcarbazole (PVK) as a photoconductor in xerography. This spurred further investigation into small-molecule carbazole derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to introduce different substituents at various positions of the carbazole core has been instrumental in tailoring the properties of these materials for enhanced device performance. nih.govchemicalbook.com
Rationale for Investigating 3,6-Diacetyl-9-isopropylcarbazole in Academic Research
The substitution pattern on the carbazole core plays a crucial role in determining the ultimate properties of the material. Substitution at the 3 and 6 positions is particularly significant as it can extend the π-conjugation of the molecule, leading to desirable changes in its photophysical and electronic characteristics. The introduction of acetyl groups, which are electron-withdrawing, at these positions can influence the energy levels of the molecule, potentially enhancing its electron-transporting capabilities.
The isopropyl group at the 9-position (the nitrogen atom) serves to improve the solubility of the compound in organic solvents, which is a critical factor for solution-based processing of organic electronic devices. Furthermore, the bulky nature of the isopropyl group can disrupt intermolecular packing, potentially leading to amorphous thin films with improved morphological stability. This combination of substituents in this compound suggests its potential as a multifunctional material for various optoelectronic applications. While direct and extensive research on this compound is not widely available in public literature, its structural similarity to other well-studied 3,6-disubstituted-9-alkylcarbazoles provides a strong rationale for its investigation. For instance, studies on the closely related 3,6-diacetyl-9-ethylcarbazole have demonstrated straightforward synthetic routes and the potential for further chemical modifications.
A study involving the untargeted metabolite profiling of five Memecylon species from the Western Ghats in Karnataka, India, identified the presence of this compound in Memecylon umbellatum. bbrc.inresearchgate.net This natural occurrence, though not related to materials science, confirms the existence and stability of the compound.
Scope and Objectives of Research on this compound
Given the limited specific research on this compound, the scope of current and future research would logically focus on a foundational characterization of the compound and an exploration of its potential applications based on the properties of analogous carbazole derivatives.
Key research objectives would likely include:
Development of an efficient and scalable synthesis route: While methods for synthesizing similar compounds exist, optimizing a protocol for the specific synthesis of this compound would be a primary goal.
Comprehensive characterization of its physicochemical properties: This would involve determining its thermal stability, solubility, and electrochemical and photophysical properties.
Investigation of its potential in organic electronic devices: Based on its predicted properties, research would aim to evaluate its performance as a host material, an electron-transporting material, or a hole-blocking material in OLEDs, or as a component in organic solar cells.
Computational modeling and theoretical studies: Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and optical properties, providing valuable insights for material design and application.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10511-41-8 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(6-acetyl-9-propan-2-ylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-18-7-5-14(12(3)21)9-16(18)17-10-15(13(4)22)6-8-19(17)20/h5-11H,1-4H3 |
InChI Key |
GDQJWNWGMRNRDG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonyms |
3,6-Diacetyl-9-isopropyl-9H-carbazole |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule with high accuracy and precision. For 3,6-Diacetyl-9-isopropylcarbazole, HRMS provides definitive evidence of its molecular formula.
Detailed research findings from mass spectrometry databases have established the exact mass of this compound. The compound, with the molecular formula C19H19NO2, has a calculated exact mass of 293.14158 atomic mass units. massbank.eu Electron ionization (EI) mass spectrometry experiments further corroborate the molecular structure. The resulting mass spectrum displays a prominent molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 293, consistent with the compound's molecular weight. massbank.eu The fragmentation pattern observed in the mass spectrum provides additional structural information, showing characteristic losses of fragments that align with the presence of acetyl and isopropyl groups.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C19H19NO2 | massbank.eu |
| Exact Mass | 293.14158 | massbank.eu |
| Ionization Mode | Positive | massbank.eu |
| Molecular Ion (m/z) | 293 | massbank.eu |
Note: This interactive table summarizes the key mass spectrometry data for this compound.
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic arrangement within a molecule. While specific, dedicated high-resolution NMR studies for this compound are not widely available in the public domain, the expected NMR spectra can be inferred from the compound's structure. A complete NMR analysis would involve both ¹H (proton) and ¹³C (carbon) NMR, along with two-dimensional techniques like COSY and HSQC, to map out the connectivity of atoms.
The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the carbazole (B46965) core, the protons of the two acetyl groups, and the protons of the isopropyl group. The integration of these signals would confirm the number of protons in each chemical environment, and their splitting patterns would reveal neighboring proton interactions. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the acetyl groups and the carbons of the carbazole skeleton and the isopropyl substituent.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Although a specific, published IR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on its molecular structure.
The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the two acetyl groups, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, the spectrum would exhibit characteristic bands for C-H stretching and bending vibrations of the aromatic carbazole ring and the aliphatic isopropyl group. The presence of the C-N stretching vibration from the carbazole nitrogen would also be expected. The analysis of these absorption bands would collectively confirm the presence of the key functional moieties within the molecule.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Currently, there are no publicly available crystal structure reports specifically for this compound.
Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular geometry. ubc.ca It would reveal the planarity of the carbazole ring system and the orientation of the acetyl and isopropyl substituents relative to the core. Such data is invaluable for understanding the compound's packing in the solid state and its potential material properties. While crystal structures for other carbazole derivatives exist, direct extrapolation of these to this compound would be speculative without experimental verification. researchgate.netnsf.gov
Application of Spectroscopic Methods for Mechanistic Studies in Synthesis
Spectroscopic techniques are crucial not only for final product characterization but also for monitoring reaction progress and elucidating reaction mechanisms. In the synthesis of this compound, methods such as NMR and IR spectroscopy would be instrumental.
For instance, during the acylation of 9-isopropylcarbazole, IR spectroscopy could be used to monitor the appearance of the carbonyl absorption band of the acetyl groups, indicating the formation of the product. Similarly, ¹H NMR spectroscopy could track the disappearance of signals corresponding to the starting material and the emergence of new signals for the acetylated product. By analyzing reaction aliquots at different time points, these spectroscopic methods can provide insights into reaction kinetics and the formation of any intermediates or byproducts, thereby helping to optimize the synthetic route. While general principles of applying these methods to synthesis are well-established, specific mechanistic studies on the synthesis of this compound are not documented in the available literature. nih.gov
Photophysical Properties and Excited State Dynamics of 3,6 Diacetyl 9 Isopropylcarbazole
Ultraviolet-Visible Absorption Spectroscopy: Electronic Transitions and Absorption Bands
The ultraviolet-visible (UV-Vis) absorption spectrum of 3,6-Diacetyl-9-isopropylcarbazole is primarily governed by π-π* electronic transitions within the aromatic carbazole (B46965) core. In unsubstituted carbazole, these transitions give rise to strong absorption bands in the UV region. The introduction of acetyl groups at the 3 and 6 positions, which act as electron-withdrawing groups, is expected to significantly influence the electronic structure and, consequently, the absorption spectrum.
These substituents extend the π-conjugation of the carbazole system and lower the energy of the lowest unoccupied molecular orbital (LUMO). This typically results in a bathochromic (red) shift of the absorption bands compared to the parent carbazole. The absorption spectrum of carbazole derivatives is often characterized by two main absorption bands. For 3,6-disubstituted carbazoles, these bands are generally observed in the ranges of 290-310 nm and 320-350 nm. The introduction of acetyl groups would likely place the absorption maxima of this compound within or at the longer wavelength edge of these ranges.
Table 1: Representative Absorption Maxima for Substituted Carbazoles
| Compound | Substituents | Absorption Maxima (λmax) | Solvent |
|---|---|---|---|
| 9-phenylcarbazole (B72232) | 9-phenyl | ~293, 323, 336 nm | Cyclohexane |
| 3,6-Dibromocarbazole | 3,6-dibromo | ~298, 331, 344 nm | Dichloromethane |
Note: Data for this compound is not explicitly available in the cited literature; this table provides context from related carbazole derivatives.
Influence of Substituents and Molecular Structure on Photophysical Behavior
The photophysical properties of this compound are a direct consequence of its molecular structure:
3,6-Diacetyl Groups: These electron-withdrawing groups are the primary determinants of the molecule's electronic properties. They extend the π-system of the carbazole core, leading to a red-shift in both absorption and emission spectra. Their electron-accepting nature creates a potential for intramolecular charge transfer (ICT) upon excitation.
9-Isopropyl Group: The isopropyl group at the nitrogen atom serves to increase the solubility of the compound in organic solvents and to prevent intermolecular interactions, such as hydrogen bonding, that could occur with an N-H group. This steric bulk helps to ensure that the observed photophysical properties are characteristic of isolated molecules in solution.
Solvent Effects on Absorption and Emission Spectra
The polarity of the solvent can have a significant impact on the absorption and emission spectra of molecules that exhibit a change in dipole moment upon electronic excitation. This phenomenon is known as solvatochromism. For this compound, the excited state is expected to be more polar than the ground state due to a degree of intramolecular charge transfer from the carbazole donor to the acetyl acceptors.
Consequently, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is generally less sensitive to solvent polarity. The difference between the absorption and emission maxima, known as the Stokes shift, is therefore expected to increase in more polar solvents. This relationship can often be described by the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.
Intramolecular Charge Transfer Phenomena in this compound Derivatives
The structure of this compound, with the electron-donating carbazole nucleus and the electron-withdrawing acetyl groups, is characteristic of a donor-π-acceptor (D-π-A) system. Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the carbazole moiety, to the LUMO, which is expected to have significant contributions from the acetyl groups.
This photoinduced electron redistribution results in an excited state with a significant intramolecular charge transfer (ICT) character. Molecules exhibiting ICT often display strong solvatochromism, as discussed above, with their emission properties being highly sensitive to the solvent environment. In some cases, ICT can lead to the formation of a twisted intramolecular charge transfer (TICT) state, particularly if there is rotational freedom around the bonds connecting the donor and acceptor groups. However, for this compound, the acetyl groups are directly attached to the rigid carbazole core, making large-scale twisting less likely. The ICT character of the excited state is a key feature that governs its photophysical behavior and potential applications.
Energy Transfer Mechanisms in Carbazole Systems
The photophysical properties and excited state dynamics of carbazole-based materials are central to their function in various optoelectronic applications. Energy transfer, the process by which an excited state is passed from a donor molecule to an acceptor molecule, is a critical phenomenon in these systems. The efficiency and mechanism of this transfer dictate the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). In carbazole systems, two primary mechanisms govern energy transfer: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.
Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs over relatively long distances (typically 1-10 nm). It is mediated by dipole-dipole interactions between the donor and acceptor. The rate of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, the quantum yield of the donor, the relative orientation of the donor and acceptor transition dipoles, and, most notably, the inverse sixth power of the distance between the donor and acceptor. In carbazole-containing systems, FRET is often the dominant mechanism for singlet energy transfer, particularly in polymer chains or blended films where carbazole moieties act as donors to fluorescent or phosphorescent guest molecules.
Dexter Energy Transfer is a short-range, electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. This typically limits its effective distance to less than 1 nm. Unlike FRET, Dexter transfer can facilitate the transfer of triplet excitons, which is crucial for the operation of phosphorescent OLEDs. The rate of Dexter transfer is dependent on the spatial overlap of the molecular orbitals of the donor and acceptor and is therefore highly sensitive to the intermolecular distance and orientation. In crystalline or aggregated carbazole systems, where molecules are in close proximity, Dexter transfer plays a significant role in triplet exciton migration.
The specific substituents on the carbazole core, such as the acetyl and isopropyl groups in this compound, can influence these energy transfer processes. The electron-withdrawing nature of the acetyl groups can alter the energy levels of the carbazole unit, thereby affecting the spectral overlap with potential acceptors. The bulky isopropyl group at the 9-position can impact the intermolecular packing and distance in the solid state, which in turn would affect the efficiency of Dexter energy transfer.
Electrochemical Behavior and Redox Characteristics of 3,6 Diacetyl 9 Isopropylcarbazole
Cyclic Voltammetry and Electroactive Properties
The electroactivity of 3,6-Diacetyl-9-isopropylcarbazole is centered on the nitrogen atom of the carbazole (B46965) core and the extended π-conjugated system. Cyclic voltammetry (CV) is the primary technique to probe these properties. For carbazole derivatives, CV scans typically reveal one or more oxidation peaks, corresponding to the sequential removal of electrons. iieta.org
The initial and most significant electrochemical event is the oxidation of the carbazole nitrogen, which leads to the formation of a radical cation. The potential at which this occurs is a key indicator of the material's electron-donating ability. In the case of this compound, the presence of two electron-withdrawing acetyl groups at the 3 and 6 positions is expected to make this oxidation more difficult compared to unsubstituted carbazole. This is because the acetyl groups decrease the electron density on the carbazole ring system, thus requiring a higher potential to remove an electron.
The reversibility of the oxidation peaks in the cyclic voltammogram provides insight into the stability of the generated radical cation. A reversible or quasi-reversible wave suggests that the radical cation is stable on the timescale of the CV experiment. For many carbazole derivatives, particularly those with substitutions at the 3 and 6 positions, the radical cations exhibit good stability. nsf.gov The bulky isopropyl group at the 9-position is also expected to contribute to the stability of the resulting polymer film, a common outcome of carbazole oxidation.
Oxidation and Reduction Potentials: Correlation with Electronic Structure
The oxidation and reduction potentials of a molecule are directly correlated with its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. A higher oxidation potential corresponds to a lower HOMO level, indicating greater stability and a lower tendency to be oxidized.
For this compound, the two acetyl groups, being strong electron-withdrawing groups, will significantly lower the HOMO energy level. This effect increases the ionization potential and, consequently, the oxidation potential. Comparatively, carbazole derivatives without such electron-withdrawing groups would exhibit lower oxidation potentials.
The reduction process, which involves the injection of an electron into the LUMO, is also influenced by the acetyl substituents. These groups lower the LUMO energy level, making the molecule easier to reduce. Therefore, this compound is expected to have a less negative (or more positive) reduction potential compared to unsubstituted carbazole.
The N-isopropyl group, being an electron-donating alkyl group, will have a counteracting but less pronounced effect compared to the acetyl groups. Generally, increasing the electron-donating ability of the N-substituent in carbazoles leads to a decrease in their oxidation potentials. However, the primary influence on the electronic structure and redox potentials of the target molecule will be the powerful electron-withdrawing nature of the diacetyl substitution on the carbazole ring.
Stability and Reactivity of Radical Cations and Anions
The stability of the radical cation formed upon oxidation is a critical factor for the utility of carbazole derivatives in electronic devices. The stability of free radicals is generally enhanced by increased substitution, a principle that applies to carbazole radical cations. doubtnut.compw.live The substitution pattern of this compound, with substituents at the 3, 6, and 9 positions, is conducive to stabilizing the radical cation. The bulky isopropyl group at the nitrogen atom can provide steric hindrance that protects the radical center from reacting with other species.
The primary reactivity of carbazole radical cations, especially those unsubstituted at the 3 and 6 positions, is dimerization or polymerization through coupling at these sites. nsf.gov Since the 3 and 6 positions in the target molecule are already blocked by acetyl groups, this common reaction pathway is inhibited. This blockage is expected to lead to a more stable monomeric radical cation compared to its unsubstituted counterparts.
The reactivity of the radical anion, formed upon reduction, is less commonly studied for carbazole derivatives as they are primarily known for their hole-transporting (p-type) properties. However, the presence of the electron-accepting acetyl groups would delocalize the negative charge, contributing to the stability of the radical anion.
Electrochemical Polymerization of this compound and its Derivatives
Electrochemical polymerization is a characteristic reaction of many carbazole derivatives, proceeding via the coupling of radical cations. researchgate.net This process typically occurs at the 3 and 6 positions of the carbazole ring, as these are the most electronically active sites for electrophilic attack.
In the case of this compound, the presence of the acetyl groups at the 3 and 6 positions fundamentally alters its electropolymerization behavior. These positions are no longer available for the typical C-C bond formation that leads to poly(3,6-carbazole) chains. Therefore, conventional electropolymerization to form a conductive polymer film is not expected for this molecule.
However, it is conceivable that under certain electrochemical conditions, other coupling mechanisms could be initiated, though this would represent a departure from the standard electropolymerization pathway of carbazoles. For instance, reactions involving the acetyl groups or other positions on the aromatic ring might occur at higher potentials, but this would likely lead to ill-defined and less conductive materials.
Influence of Molecular Design on Electrochemical Performance
The electrochemical performance of carbazole-based materials is highly tunable through molecular design. The strategic placement of electron-donating and electron-withdrawing substituents allows for precise control over properties like oxidation potential, charge carrier mobility, and stability. nih.gov
In this compound, the molecular design incorporates several key features:
Electron-Withdrawing Groups at C-3 and C-6: The acetyl groups at these positions are the dominant factor influencing the electrochemical properties. They increase the oxidation potential, making the material more resistant to oxidation, which can be advantageous for stability in certain device architectures. They also lower the LUMO level, which can be useful in applications requiring electron-accepting materials.
By modifying these substituents, the electrochemical performance can be further tailored. For example, replacing the acetyl groups with stronger or weaker electron-withdrawing groups would shift the oxidation and reduction potentials accordingly. Similarly, altering the N-alkyl substituent can fine-tune the solubility and solid-state packing of the molecules.
Theoretical and Computational Investigations of 3,6 Diacetyl 9 Isopropylcarbazole
Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the ground-state properties of molecules. By calculating the electron density, DFT can predict the optimized molecular geometry, bond lengths, and bond angles, as well as fundamental electronic properties. For 3,6-Diacetyl-9-isopropylcarbazole, a DFT analysis would reveal how the acetyl and isopropyl substituents influence the geometry and electronic distribution of the carbazole (B46965) core.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. sigmaaldrich.com
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The distribution of these orbitals across the molecular structure highlights the most reactive sites for electrophilic and nucleophilic attacks. nih.gov In carbazole derivatives, the HOMO is often localized on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by electron-withdrawing substituents. For this compound, the acetyl groups would be expected to influence the LUMO level and its localization.
Calculation of Electronic Properties and Band Gaps
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. It provides an indication of the kinetic stability and chemical reactivity of a molecule. sigmaaldrich.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov This energy gap is also fundamental to understanding a molecule's optical and electronic properties, as it approximates the energy of the lowest electronic transition.
While general principles of DFT allow for the calculation of these properties, specific values and detailed electronic property data for this compound are not present in the available search results.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which are directly related to experimental absorption spectra. rsc.org TD-DFT is invaluable for understanding the photophysical behavior of molecules, such as their color and fluorescence.
Simulation of Absorption and Emission Spectra
TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of vertical excitations from the ground state to various excited states. Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence or phosphorescence emission spectrum. For carbazole derivatives, these simulations are essential for designing materials for applications like organic light-emitting diodes (OLEDs). The position and intensity of absorption and emission bands are highly dependent on the molecular structure and the presence of electron-donating or electron-withdrawing groups.
Specific simulated absorption and emission spectra for this compound have not been identified in the surveyed literature.
Analysis of Electronic Transitions and Charge Transfer Features
A key aspect of TD-DFT analysis is the characterization of electronic transitions. This involves identifying the molecular orbitals involved in the transition (e.g., HOMO to LUMO) and assessing the nature of the transition, such as whether it is localized on a specific part of the molecule or involves charge transfer (CT). Intramolecular charge transfer (ICT) is a phenomenon where electron density moves from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. In a molecule like this compound, the carbazole moiety can act as the donor, while the acetyl groups can act as acceptors, potentially leading to ICT characteristics that would strongly influence its photophysical properties.
A detailed analysis of the electronic transitions and charge transfer features for this compound would depend on specific TD-DFT calculations, which are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other molecules in a condensed phase. For a molecule with a flexible group like the isopropyl substituent on the nitrogen atom of this compound, MD simulations could reveal the preferred conformations and the energy barriers between them. Furthermore, these simulations are crucial for understanding how molecules pack in the solid state and for predicting the morphology of thin films, which is vital for the performance of organic electronic devices. Studies on similar molecules, such as 3,6-diaminocarbazole-modified nucleic acids, have utilized molecular dynamics to understand intermolecular interactions.
However, specific molecular dynamics simulation studies focusing on the conformational analysis and intermolecular interactions of this compound are not found in the available literature.
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
No published research is currently available on the QSPR of this compound. The development of QSPR models would require the synthesis and experimental characterization of a series of related compounds to establish a statistically significant correlation between their structural descriptors and measured properties.
Validation of Computational Models with Experimental Data
There are no specific studies found that validate computational models of this compound with experimental data. Such a validation would involve comparing computationally predicted properties (e.g., molecular geometry, spectroscopic signatures, electronic properties) with results from experimental techniques like X-ray diffraction, NMR spectroscopy, or UV-Vis spectroscopy.
Advanced Research Applications of 3,6 Diacetyl 9 Isopropylcarbazole in Functional Materials
Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Carbazole (B46965) derivatives are widely employed in OLEDs and OSCs as hole-transporting materials (HTMs), host materials, and sometimes as emitters. The substitution at the 3,6-positions is a key strategy for tuning the material's properties.
While 3,6-Diacetyl-9-isopropylcarbazole itself is not primarily designed as an emitter, its derivatives could be. The acetyl groups are electron-withdrawing, which would lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to an unsubstituted carbazole. This could be used to tune the emission color. For instance, creating donor-acceptor-donor (D-A-D) structures, where the diacetyl-carbazole unit acts as the acceptor, is a common strategy for developing fluorescent or phosphorescent emitters. nih.gov
In the context of host materials for phosphorescent OLEDs (PhOLEDs), a high triplet energy (ET) is crucial to confine the excitons on the guest emitter. Carbazole derivatives are excellent candidates. For example, modifying 9-phenylcarbazole (B72232) at the 3,6-positions with bulky groups like triphenylmethane (B1682552) (CCz), triphenylsilane (B1312308) (SiCz), or diphenylphosphine (B32561) oxide (PO9) results in host materials with high triplet energies (ET ≈ 2.99 eV). rsc.org Although the acetyl groups in this compound would likely lower the triplet energy, this demonstrates the principle of tuning host properties via 3,6-substitution. The performance of OLEDs using such hosts is highly dependent on the substituent's effect on charge balance and molecular aggregation. rsc.org
The carbazole core is an excellent hole transporter, and derivatives are frequently designed as Hole Transporting Materials (HTMs) for OLEDs and perovskite solar cells (PSCs). rsc.orgresearchgate.net The substituents play a critical role. The isopropyl group at the N-9 position enhances solubility, which is vital for solution-based device fabrication. The electron-withdrawing acetyl groups at the 3,6-positions would stabilize the molecule against oxidation and lower the HOMO level. A lower HOMO level can improve the open-circuit voltage (Voc) in solar cells and provide better energy level alignment with the perovskite layer. rsc.org
Research on other 3,6-disubstituted carbazoles highlights their potential. For example, D-A type carbazole derivatives where the carbazole is substituted with diphenylamine (B1679370) groups at the 3,6-position have been successfully used as HTMs in PSCs, achieving high power conversion efficiencies. rsc.org Further functionalization of this core with acceptor groups like 3-ethyl rhodanine (B49660) led to a high efficiency of 20.40%, attributed to better defect passivation at the perovskite/HTM interface. rsc.org Similarly, carbazolo[4,3-c]carbazoles have been investigated as multifunctional materials, serving as both the HTM and the host in red PhOLEDs. rsc.org These examples underscore that a polymer or small molecule derived from this compound could be a promising candidate for an HTM or host material, with its performance depending on the final molecular architecture.
| Device Type | Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Ref. |
| Blue PhOLED | PO9 | Ir(dbfmi) | 21% | 21.7 lm/W | rsc.org |
| Blue PhOLED | SiCz | Ir(dbfmi) | 16% | - | rsc.org |
| Green PhOLED | TRZ-DBC2 | - | 24.7% | - | elsevierpure.com |
| Yellow PhOLED | TRZ-DBC1 | - | 25.4% | - | elsevierpure.com |
| Green PhOLED | m1BTCBP | [Ir(ppy)₃] | - | - | nih.gov |
Integration into Electrochromic Devices (ECDs)
Electrochromic devices rely on materials that can reversibly change their optical properties upon electrochemical oxidation and reduction. Conjugated polymers based on carbazole are excellent candidates for the active layer in ECDs due to their stability, distinct color changes, and tunable electrochemistry. mdpi.com The 3,6-linkage in polycarbazoles is particularly advantageous for creating stable and high-performance electrochromic polymers. nih.gov
Polymers derived from 3,6-di(2-thienyl)carbazole (PDTC) and its copolymers exhibit reversible electrochromic behavior, switching between transparent or light yellow in the neutral state to various shades of green and gray upon oxidation. mdpi.commdpi.com Another study on donor-acceptor polymers based on 3,6-linked carbazole and diketopyrrolopyrrole showed that the 3,6-linkage provides superior cycle stability and faster switching times compared to 2,7-linked analogues. nih.gov This improved performance is attributed to the inhibition of side reactions and reduced film aggregation. nih.gov
While no ECDs have been fabricated using polymers of this compound, these findings suggest a clear path for its application. A polymer based on this monomer would be expected to exhibit electrochromic properties, with the acetyl groups influencing the oxidation potentials and the resulting colors of the doped states.
Table: Electrochromic Properties of 3,6-Linked Carbazole-Based Polymers
| Polymer | Neutral State Color | Oxidized State Color(s) | Max. Optical Contrast (ΔT%) | Switching Time (Coloring) | Ref. |
|---|---|---|---|---|---|
| PDTC | Light Yellow | Gray / Dark Gray | - | - | mdpi.com |
| PCEC | - | - | 32.41% at 420 nm | - | mdpi.com |
| PDPPCz36 | Dark Blue | Transparent | 43.0% (Visible) | 0.4 s | nih.gov |
| P(DTC-co-TF2) | Dark Yellow | Yellowish-Green / Gray | - | - | mdpi.com |
Role as Monomers in Advanced Polymer Synthesis
The most direct potential application for this compound is as a monomer or a key additive in the synthesis of advanced polymers. Its functional groups offer routes into various polymerization techniques.
In free-radical polymerization, certain additives can act as co-initiators or chain-transfer agents, significantly influencing the reaction kinetics and the properties of the resulting polymer. A study on the polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) using a structurally analogous compound, 3,6-bis(o-carboxybenzoyl)-N-isopropylcarbazole , revealed its active role in the process. researchgate.net
When polymerizing MMA with an azo initiator (AIBN) or a peroxide initiator, the carbazole derivative acted as part of the initiating system, showcasing properties similar to amines which can accelerate peroxide decomposition. researchgate.net In the polymerization of styrene initiated by AIBN, the additive functioned as a chain-transfer agent. researchgate.net This suggests that this compound, with its similar N-isopropylcarbazole core, could also participate in free-radical polymerization, potentially to control molecular weight or reaction rates. The specific interaction would depend on the initiator and monomer used.
Table: Effect of 3,6-bis(o-carboxybenzoyl)-N-isopropylcarbazole on Polymerization
| Monomer | Initiator | Role of Carbazole Derivative | Ref. |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Peroxide or Azo Initiator | Component of initiating system (amine-like properties) | researchgate.net |
| Styrene | Peroxide Initiator | Component of initiating system (catalyzes decomposition) | researchgate.net |
| Styrene | AIBN | Chain-transfer agent | researchgate.net |
Controlled/living polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. nih.govwikipedia.org While this compound is not a vinyl monomer, it could be chemically modified to participate in such polymerizations. For example, the isopropyl group could be replaced with a vinyl group to create a 3,6-diacetyl-N-vinylcarbazole monomer.
The polymerization of N-vinylcarbazole (NVC) has been extensively studied. Research shows that RAFT polymerization of NVC is most effectively controlled using trithiocarbonate (B1256668) RAFT agents, which yield polymers with very narrow molecular weight distributions (Đ < 1.1) and high end-group fidelity. rsc.orgresearchgate.net Xanthates and dithiocarbamates also offer adequate control, whereas dithiobenzoates tend to retard the polymerization. rsc.orgsigmaaldrich.com
Furthermore, recent advances have demonstrated the stereoselective cationic polymerization of various 3,6-disubstituted N-vinylcarbazole monomers using a chiral scandium-based Lewis acid catalyst. acs.orgnih.gov This method is tolerant to a range of functional groups at the 3,6-positions, including halogens, and produces highly isotactic polymers. acs.orgnih.gov These stereoregular polymers exhibit unique properties, such as self-assembly in solution, driven by interactions like halogen bonding. acs.org This highlights a sophisticated route for utilizing monomers derived from this compound to create polymers with precisely controlled primary, secondary, and tertiary structures for advanced applications.
Design of Conjugated Polymers with this compound Units
The synthesis of conjugated polymers incorporating carbazole moieties is a well-established field, driven by the desirable electronic and photophysical properties of the carbazole unit. researchgate.netresearchgate.net The functionalization of the carbazole core at the 3, 6, and 9 positions allows for the fine-tuning of these properties. researchgate.net In principle, this compound could serve as a monomer in the synthesis of such polymers. The acetyl groups, being electron-withdrawing, would be expected to influence the electronic properties of the resulting polymer, potentially lowering the HOMO and LUMO energy levels compared to unsubstituted carbazole polymers. This can be advantageous in designing materials for specific electronic applications.
A known synthetic route for a closely related compound, 3,6-diacetyl-9-ethylcarbazole, involves the reaction of N-ethylcarbazole with acetyl chloride in the presence of a Lewis acid like boron trifluoride. medjchem.com A similar approach could likely be employed for the synthesis of the 9-isopropyl analogue.
However, a detailed search of the scientific literature did not yield specific examples of the design, synthesis, or characterization of conjugated polymers featuring this compound as a repeating unit. Research in the area of 3,6-substituted carbazole polymers has tended to focus on other functional groups to achieve desired properties for applications in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). researchgate.net
Development of Fluorescent Probes and Sensing Platforms Based on Diacetyl Moieties
The diacetyl groups on the carbazole scaffold have the potential to act as recognition sites for the development of fluorescent probes. The carbonyl groups of the diacetyl moiety can interact with various analytes through mechanisms such as hydrogen bonding or chemical reactions, leading to a change in the fluorescence properties of the carbazole fluorophore.
Mechanistic Principles of Fluorescent Sensing with Diacetyl Moieties
The general principles of fluorescent sensing involve a change in the emission of a fluorophore upon interaction with a target analyte. For a molecule like this compound, several mechanisms could be envisaged:
Photoinduced Electron Transfer (PET): In the absence of an analyte, a PET process might quench the fluorescence of the carbazole core. Upon binding of an analyte to the diacetyl groups, this PET process could be inhibited, leading to a "turn-on" fluorescent response.
Intramolecular Charge Transfer (ICT): The diacetyl groups can influence the ICT character of the excited state. Interaction with an analyte could modulate this ICT process, resulting in a shift in the emission wavelength or a change in fluorescence intensity.
Chemical Reaction: The diacetyl moieties could undergo a specific chemical reaction with an analyte, leading to a new chemical species with different photophysical properties.
Despite these theoretical possibilities, the scientific literature search did not reveal any studies where this compound has been specifically designed or utilized as a fluorescent probe.
Design Considerations for Selectivity and Sensitivity
To develop a selective and sensitive fluorescent probe based on this molecule, several factors would need to be considered. The geometry and electronic nature of the binding site created by the two acetyl groups would be crucial for achieving selectivity for a particular analyte. The length and nature of the alkyl group at the 9-position (isopropyl in this case) can also influence the solubility and solid-state packing of the molecule, which in turn can affect its sensing performance. Sensitivity would be determined by the efficiency of the signaling mechanism (e.g., PET, ICT) and the quantum yield of the fluorescent carbazole core.
Without experimental data on the use of this compound in fluorescent sensing, these design considerations remain hypothetical for this specific compound.
Application in Other Optoelectronic and Photovoltaic Devices
Carbazole-based materials are widely investigated for their application in various optoelectronic and photovoltaic devices due to their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics. researchgate.netrsc.orgresearchgate.netoldcitypublishing.com The substitution at the 3 and 6 positions is a common strategy to modify the electronic energy levels and charge-transporting capabilities of these materials.
The presence of electron-withdrawing acetyl groups in this compound would be expected to impact its electronic properties, which could be relevant for its use in:
Organic Light-Emitting Diodes (OLEDs): As a host material or as a component in a charge-transporting layer.
Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer of a solar cell. rsc.orgnih.gov
However, a comprehensive search of the literature did not yield any specific reports on the incorporation or performance of this compound in any optoelectronic or photovoltaic devices. The focus of material development in these areas has been on other carbazole derivatives.
Conclusion and Future Perspectives in 3,6 Diacetyl 9 Isopropylcarbazole Research
Summary of Key Academic Discoveries and Contributions
While direct academic contributions concerning 3,6-Diacetyl-9-isopropylcarbazole are absent from the current body of scientific literature, the study of its structural analogues provides a foundation for understanding its potential significance. Research on compounds like 3,6-diacetyl-9-ethylcarbazole has primarily focused on their synthesis and utility as chemical intermediates. medjchem.com
Key inferred discoveries and contributions for the 3,6-diacetyl-9-alkylcarbazole family include:
Synthesis: The synthesis of 3,6-diacetyl-9-ethylcarbazole has been successfully achieved via the reaction of N-ethylcarbazole with acetyl chloride (AcCl) in the presence of a Lewis acid like boron trifluoride (BF₃). medjchem.com This suggests a reliable and scalable synthetic route, likely a Friedel-Crafts acylation, which would be directly applicable for producing this compound from 9-isopropylcarbazole.
Chemical Reactivity: The acetyl groups at the 3 and 6 positions are known to be reactive sites. For instance, 3,6-diacetyl-9-ethylcarbazole has been used as a precursor for the synthesis of the corresponding diglyoxal, a more complex derivative, through oxidation. medjchem.com This highlights the role of such diacetyl compounds as versatile building blocks for more elaborate molecular structures.
Foundation for Advanced Materials: The carbazole (B46965) core is a cornerstone in materials science due to its excellent thermal stability, charge-transporting capabilities, and luminescence. nih.govrsc.org The introduction of acetyl groups, which are electron-withdrawing, and an N-alkyl group modifies the electronic properties of the carbazole scaffold, paving the way for its potential use in optoelectronic applications. researchgate.netepstem.net
Although not studied directly, the fundamental chemistry of this compound can be confidently predicted based on these findings for its analogues.
Unaddressed Research Challenges and Open Questions
The primary and most significant challenge is the complete lack of dedicated research on this compound. This absence leaves a host of fundamental questions unanswered.
Comprehensive Characterization: The compound has not been fully characterized. There is no published data on its specific photophysical, electrochemical, or thermal properties. Key parameters such as absorption/emission spectra, fluorescence quantum yield, HOMO/LUMO energy levels, and decomposition temperature are unknown.
Impact of the Isopropyl Group: The precise influence of the N-isopropyl group compared to an N-ethyl or other alkyl groups on the compound's properties remains unexplored. The bulkier isopropyl group could affect solubility, molecular packing in the solid state, and thermal stability, which are critical factors for materials science applications. nih.govnih.gov
Potential for Application: Without experimental data, its suitability for applications in fields like Organic Light Emitting Diodes (OLEDs), photovoltaics, or as a photocatalyst is purely speculative. rsc.orgacs.org Whether it can function effectively as a host material, an emitter, or a charge-transporting layer is an open question. rsc.org
Optimization of Synthesis: While the synthetic route can be inferred, specific reaction conditions, yields, and purification methods for this compound have not been optimized or reported. medjchem.com
The following table outlines the key research gaps:
| Research Area | Unaddressed Questions |
|---|---|
| Synthesis | What is the optimal, high-yield synthetic protocol? What are the challenges in purification? |
| Photophysics | What are its absorption and emission wavelengths? Is it fluorescent or phosphorescent? What is its quantum yield? |
| Electrochemistry | What are its oxidation and reduction potentials? What are the HOMO/LUMO energy levels and the resulting energy gap? |
| Thermal Properties | What is its melting point and decomposition temperature? How does the isopropyl group influence its thermal stability compared to other alkyl groups? nih.gov |
| Material Science | Could it be a viable component in OLEDs, solar cells, or other electronic devices? How does it perform as a thin film? |
Emerging Trends and Potential Directions for Future Studies
Future research on this compound would logically follow the established trends in carbazole chemistry. The focus would be on exploring its potential as a functional organic material.
Advanced Host Materials for TADF Emitters: A major trend in OLED research is the development of host materials for Thermally Activated Delayed Fluorescence (TADF) emitters. The high triplet energy characteristic of the carbazole core makes it a promising candidate. rsc.org Future studies should investigate if the electronic modifications from the diacetyl and isopropyl groups yield a suitable high-energy triplet state for hosting blue or green TADF emitters.
Photocatalysis: Carbazole derivatives are increasingly being used as organophotoreductants. acs.org The electron-rich nature of the carbazole core combined with the electronic tuning from the substituents could make this compound a candidate for photoredox catalysis. Research should be directed towards measuring its excited-state redox potentials to evaluate this potential.
Derivatization for New Functions: The acetyl groups are ideal starting points for further chemical modifications. For example, they can be converted into a variety of other functional groups or used as anchor points to build larger, more complex molecules. This could lead to the development of novel sensors, polymers, or biologically active compounds. medjchem.com
Computational Modeling: In the absence of experimental work, initial studies could employ Density Functional Theory (DFT) to predict the compound's geometric and electronic properties (HOMO/LUMO levels, triplet energy, etc.). nih.gov These theoretical calculations can guide experimental efforts by predicting its potential applications and highlighting the most promising research avenues.
Broader Impact on Carbazole Chemistry and Materials Science
The study of this compound, once undertaken, would contribute to the broader understanding of structure-property relationships in carbazole chemistry. nih.govchim.it
Systematic Structure-Property Analysis: Investigating this compound would add a crucial data point to the vast library of carbazole derivatives. It would allow for a more systematic understanding of how substituting different alkyl groups at the N-9 position and electron-withdrawing groups at the C-3 and C-6 positions collectively tune the optoelectronic and physical properties of the carbazole core. nih.govnih.gov This is fundamental for the rational design of new materials.
Development of Building Blocks for Organic Electronics: The carbazole moiety is a privileged scaffold in organic electronics. rsc.orgrsc.org By fully characterizing molecules like this compound, the toolbox of available building blocks for chemists and materials scientists is expanded. Its unique combination of an electron-rich core, electron-withdrawing acetyl groups, and a bulky N-substituent could fill a specific niche in the design of materials with tailored charge-transport, emissive, or thermal properties. acs.org
Innovation in Synthesis and Functionalization: Pushing the synthesis and functionalization of less-common carbazole derivatives can drive innovation in synthetic methodologies. rsc.orgrsc.orgresearchgate.net Challenges associated with regioselectivity or purification could lead to the development of new, more efficient "greener" synthetic protocols, benefiting the wider field of heterocyclic chemistry. rsc.org
Ultimately, while this compound is currently an unstudied molecule, its investigation holds the potential to refine our understanding of functional organic materials and expand the toolkit for creating next-generation electronic devices.
Q & A
Q. What are the recommended synthetic routes for 3,6-Diacetyl-9-isopropylcarbazole, and how can reaction conditions be optimized?
The synthesis of carbazole derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, 6-aryl-1,4-dimethyl-9H-carbazoles are synthesized via coupling between carbazole boronic acids and aryl halides using Pd(PPh₃)₄ as a catalyst under reflux in 1,4-dioxane (yields: 45–90%) . For this compound, acetylation of the carbazole core using acetyl chloride or acetic anhydride under anhydrous conditions may be applied. Optimization should focus on:
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- HPLC-DAD/MS : High-resolution liquid chromatography coupled with diode-array detection (DAD) and mass spectrometry (MS) is recommended for purity assessment (>98%) and structural confirmation .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify acetylation (δ ~2.5 ppm for CH₃ in acetyl groups) and isopropyl substitution (δ ~1.2–1.5 ppm for CH₃) .
- Mass Spectrometry : EI-MS or ESI-MS for molecular ion detection (e.g., m/z 316 [M⁺] for similar carbazoles) .
Q. What safety protocols should be followed when handling this compound?
Q. How can the crystalline structure of this compound be characterized?
- X-ray Crystallography : Resolve bond lengths, angles, and packing arrangements using single-crystal diffraction. Data refinement tools like CrystalExplorer can analyze Hirshfeld surfaces and intermolecular interactions .
- Supplementary Data : Include CIF files and checkCIF reports for validation .
Advanced Research Questions
Q. What factors influence the stability of this compound under varying experimental conditions?
- Thermal Stability : Monitor decomposition via TGA-DSC; carbazoles generally degrade above 240°C .
- Photostability : UV-Vis spectroscopy under light exposure (e.g., 365 nm) to detect photooxidation or isomerization.
- Solvent Compatibility : Test solubility in polar (DMF, DMSO) vs. non-polar solvents (toluene) to avoid precipitation during reactions .
Q. How should researchers address contradictions in analytical data for this compound?
- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, XRD) to resolve discrepancies in purity or structure.
- Case Study : In metabolite identification, HPLC-DAD/MS data (Table 1, Sl.No 6) may conflict with NMR due to isomeric impurities. Use high-resolution MS (HRMS) for accurate mass confirmation .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in photophysical applications?
- Functional Group Modification : Compare with analogs like 9-benzylcarbazoles to assess how acetylation at 3,6-positions affects fluorescence quantum yield .
- Electrochemical Studies : Cyclic voltammetry to measure HOMO/LUMO levels; acetyl groups may lower electron density, altering charge transport properties .
Q. How can synthetic yields of this compound be improved?
- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) for higher efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to <12 hours while maintaining yields >80% .
- Boronic Acid Precursors : Optimize stoichiometry of carbazole boronic acids (1.1–1.5 equiv) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
